N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by a methylamine group at position 2 and an isopropyl substituent at position 7.
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H17N5/c1-6(2)7-4-5-11-9-12-8(10-3)13-14(7)9/h6-7H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChI Key |
BEZAFXLCWBURPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=NC(=NN12)NC |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
- Starting Materials : 3,5-Diamino-1,2,4-triazole is commonly used as a starting material.
- Reagents : Variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones are used for the synthesis of different derivatives.
- Conditions : Reactions are often carried out under mild conditions, such as in ethanol or DMF, with or without a base like potassium carbonate.
Chlorination and Amination Steps
- Chlorination : Compounds are chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom.
- Amination : The chlorinated compounds are then reacted with amines to replace the chlorine with an amino group.
Specific Preparation Method for N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine
Given the lack of specific literature on N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine , a hypothetical synthesis pathway can be proposed based on general methods for similar compounds:
Condensation Reaction : Start with 3-amino-1,2,4-triazole and react it with a suitable ketoester or alkenone, such as 1-(propan-2-yl)-1,3-butanedione, in the presence of a base like sodium ethoxide in ethanol.
Chlorination : The resulting hydroxy-triazolopyrimidine derivative would be chlorinated using POCl₃.
Amination : The chlorinated compound would then be reacted with methylamine to introduce the N-methyl group.
Purification : The final product would be purified using techniques such as silica gel flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazolopyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: Used in the design and synthesis of anticancer agents, particularly against gastric cancer cells.
Biological Research: Investigated for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and RORγt.
Pharmaceutical Development: Explored for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and reported activities of analogous triazolopyrimidine derivatives:
Key Observations
Substituent Effects on Lipophilicity and Solubility: The target compound’s isopropyl group at position 7 is less polar than the 3,4,5-trimethoxyphenyl group in 3n () but more lipophilic than the hydroxyl-containing 10g (). This may favor improved blood-brain barrier penetration compared to polar analogs.
Impact on Biological Activity :
- Fluorine substitution in Compound 36 () improves metabolic stability, a critical factor in drug development .
- Bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl in 3n ) may sterically hinder interactions with certain targets but enhance specificity for tubulin .
Synthetic Accessibility :
- The target compound could be synthesized via nucleophilic substitution of a chloro intermediate (e.g., 7-chloro-triazolopyrimidine) with isopropylamine, followed by N-methylation, as described in and .
Structure-Activity Relationship (SAR) Trends
- Position 2 : Smaller substituents (e.g., methylamine in the target) may allow better entry into active sites compared to bulkier groups (e.g., benzo[d][1,3]dioxol-5-yl in 3n ).
- Electron-withdrawing groups (e.g., CF3 in ) enhance electrophilicity, influencing interactions with nucleophilic residues .
Biological Activity
N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications against infectious diseases.
- Molecular Formula : CHN
- Molecular Weight : 195.27 g/mol
- CAS Number : 1696161-78-0
Antimicrobial Activity
Triazolopyrimidines have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds with a similar triazolo[1,5-a]pyrimidine core demonstrate moderate to high activity against various bacteria and fungi. For instance:
- Compounds containing this scaffold have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Antimalarial Activity
Research has highlighted the potential of triazolopyrimidine derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the malaria parasite Plasmodium falciparum. A notable study reported that certain derivatives exhibited IC values in the range of 50–100 nM against PfDHODH and demonstrated efficacy in P. berghei mouse models . This suggests that this compound may also possess similar antimalarial properties.
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes critical for cellular metabolism. Its structural features enhance its binding affinity and selectivity towards specific targets. This inhibition can disrupt metabolic pathways in pathogens or cancer cells, making it a candidate for further development in therapeutic applications .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several triazolopyrimidine derivatives:
- Compound A (similar structure) showed an EC of 7.2 μg/mL against Xanthomonas oryzae pv. oryzae, outperforming standard treatments .
Antimalarial Efficacy in Animal Models
A significant investigation into the antimalarial effects of triazolopyrimidine derivatives included:
- Compound DSM74 , structurally related to this compound, demonstrated promising results with improved plasma exposure and reduced parasite load in infected mice .
Summary of Findings
Q & A
Basic: What are the common synthetic routes for N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the triazole and pyrimidine rings via reactions like the Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones (e.g., chalcones) .
- Substituent Introduction : Alkylation or amination at position 2 (N-methyl group) and position 7 (isopropyl group) using nucleophilic reagents under controlled pH (8–10) .
- Optimization : Adjusting solvent polarity (e.g., polar aprotic solvents like DMF for better intermediate solubility), temperature (reflux for faster kinetics), and catalysts (e.g., Pd for cross-coupling reactions). For example, microwave-assisted synthesis can enhance regioselectivity and reduce side products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and ring fusion patterns. For instance, methyl groups at position 7 (isopropyl) show characteristic splitting in 1H NMR .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₉H₁₅N₅ has a theoretical mass of 193.13 g/mol) and detects isotopic patterns for halogenated analogs .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL2014) refines crystal structures, with R-factors < 0.05 indicating high accuracy .
Advanced: How can researchers resolve contradictions in reported bioactivity data for triazolo-pyrimidine derivatives?
Answer:
Conflicting bioactivity often arises from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based VEGFR-2 assays) with cellular proliferation tests (e.g., MTT assays) to cross-validate results .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) to distinguish true target engagement from nonspecific effects .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses and explain discrepancies in IC50 values across studies .
Advanced: What role does crystallographic data play in structure-activity relationship (SAR) studies of this compound?
Answer:
Crystallography provides atomic-level insights for SAR:
- Hydrogen Bonding : The N-methyl group at position 2 may form hydrogen bonds with kinase active sites (e.g., c-Met), enhancing potency .
- Steric Effects : Bulky substituents (e.g., isopropyl at position 7) can hinder binding to shallow pockets, reducing affinity for certain targets .
- Torsion Angles : Flexibility of the triazole ring influences conformational adaptability during target binding. SHELXL refinement reveals these angles with <0.01 Å coordinate uncertainty .
Advanced: How can regioselectivity challenges in synthesizing triazolo-pyrimidine derivatives be addressed?
Answer:
Regioselectivity issues arise during cyclization or substitution. Solutions include:
- Directing Groups : Electron-withdrawing groups (e.g., fluorine at position 5) guide nucleophilic attack to specific sites .
- Microwave Synthesis : Enhances kinetic control, favoring thermodynamically less stable but regioselective products (e.g., 7-substituted over 5-substituted isomers) .
- Protection-Deprotection Strategies : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired side reactions during multi-step syntheses .
Basic: What are key considerations in designing biological assays for evaluating this compound’s therapeutic potential?
Answer:
- Target Selection : Prioritize kinases (e.g., c-Met) or receptors (e.g., adenosine A2A) based on structural analogs’ known activities .
- Solubility : Use co-solvents (e.g., DMSO ≤1%) to avoid aggregation artifacts in cell-based assays .
- Stability : Assess metabolic degradation in liver microsomes to identify prodrug candidates .
Advanced: How can computational methods enhance the design of triazolo-pyrimidine derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., LogP <3 for CNS targets) and cytochrome P450 interactions .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes from substituent modifications (e.g., replacing methyl with trifluoromethyl at position 5) .
- Molecular Dynamics (MD) : Simulates compound behavior in lipid bilayers to optimize logD values for oral bioavailability .
Advanced: What strategies validate the mechanism of action when conflicting biochemical and cellular data exist?
Answer:
- CRISPR Knockout Models : Eliminate suspected targets (e.g., VEGFR-2) to confirm on-target effects in cellular assays .
- Chemical Proteomics : Use activity-based probes to map off-target interactions in cell lysates .
- Dose-Response Curves : Compare EC50 values across assays; significant deviations suggest assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
